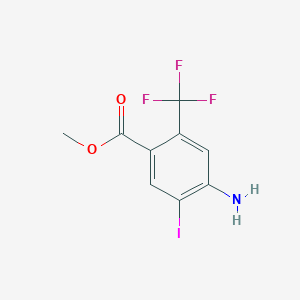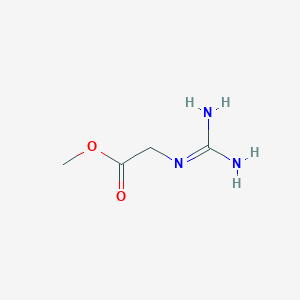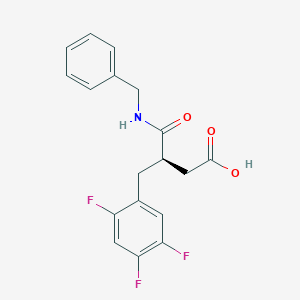![molecular formula C12H12ClN3 B15201746 3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 3’ position and three amine groups at the 3, 4, and 4’ positions of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine can be achieved through several synthetic routes. One common method involves the nitration of 3’-chloro-[1,1’-biphenyl] followed by reduction to introduce the amine groups. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the formation of by-products. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired triamine compound.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and modified amine compounds. These products can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-[1,1’-biphenyl]
- 3,4,4’-Triamino-[1,1’-biphenyl]
- 3-Bromo-[1,1’-biphenyl]-3,4,4’-triamine
Uniqueness
3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine is unique due to the presence of both a chloro group and three amine groups on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloro group enhances its reactivity in substitution reactions, while the amine groups provide sites for further functionalization and interaction with biological targets.
Eigenschaften
Molekularformel |
C12H12ClN3 |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
4-(4-amino-3-chlorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12ClN3/c13-9-5-7(1-3-10(9)14)8-2-4-11(15)12(16)6-8/h1-6H,14-16H2 |
InChI-Schlüssel |
OZYNKLTVADCDLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride](/img/structure/B15201673.png)
![4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide](/img/structure/B15201676.png)


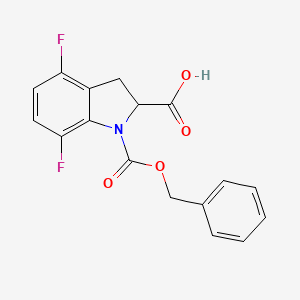
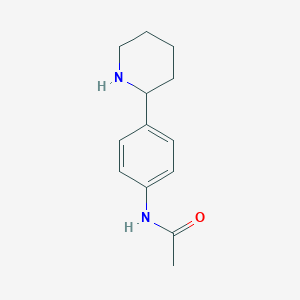
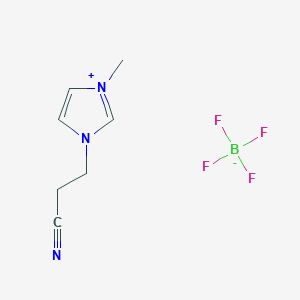
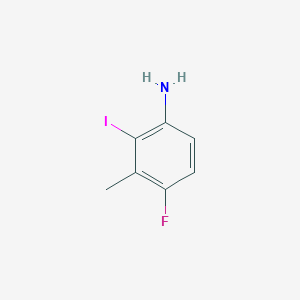
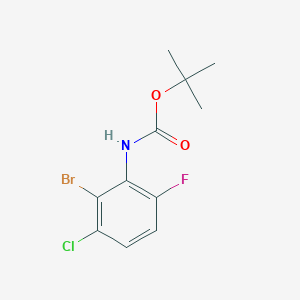
![hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15201729.png)
